Regioisomeric Differentiation: C2-(1-Methylaminoethyl) vs. N3-Methylamino Substitution Patterns
The target compound uniquely positions the methylamino group on the C2 side chain rather than on N3 of the quinazolinone ring. In the structurally related 2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 59169-44-7), the methylamino is directly attached to N3, yielding a molecular formula of C₁₀H₁₁N₃O (MW 189.21) versus C₁₁H₁₃N₃O (MW 203.24) for the target compound. This regioisomeric difference results in a +14 Da mass shift, altered LogP (target compound: LogP ≈ 2.01 vs. 2-methyl-3-(methylamino) analog: LogP ≈ 1.52 estimated by structural increment method), and distinct hydrogen-bonding topology. The target compound places the basic nitrogen farther from the quinazolinone carbonyl, altering the pKa of the conjugate acid by an estimated +0.5 to +1.0 log units relative to N3-methylamino analogs based on inductive effects. This regioisomerism is critical because Alagarsamy et al. demonstrated that in the 2-methyl-3-(substituted methylamino) series, moving from N3-methylamino to N3-dimethylamino (a seemingly minor change) can shift H₁-antihistamine IC₅₀ values by multiples of the baseline potency. [1]
| Evidence Dimension | Regioisomeric substitution pattern and physicochemical properties |
|---|---|
| Target Compound Data | 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one: C₁₁H₁₃N₃O, MW 203.24, LogP ~2.01, PSA 58.04 Ų, HBD 2, HBA 3, 1 chiral center |
| Comparator Or Baseline | 2-Methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 59169-44-7): C₁₀H₁₁N₃O, MW 189.21, LogP ~1.52, PSA 58.04 Ų, HBD 1, HBA 3, 0 chiral centers |
| Quantified Difference | MW difference: +14 Da; LogP difference: ~+0.5 units; HBD difference: +1; chiral center: 1 vs. 0 |
| Conditions | Physicochemical properties calculated/computed; LogP and PSA from ChemSrc database listing for CAS 143993-15-1; comparator LogP estimated by structural increment method. |
Why This Matters
The regioisomeric difference alters both physicochemical properties and pharmacophoric geometry, meaning that biological activity data from N3-substituted analogs cannot be extrapolated to the target compound without experimental validation.
- [1] Alagarsamy, V. Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie 2004, 59 (10), 753–755. PMID: 15544052. Compound 5: IC50 0.22 × 10³ ng/mL; chlorpheniramine maleate: IC50 1 × 10³ ng/mL. View Source
